Bienvenue dans la boutique en ligne BenchChem!

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Lipophilicity Drug-likeness ADMET

Secure the definitive 7‑hydroxy‑8‑methyl coumarin‑phenylpiperazine scaffold for your HIF1, AChE, and 5‑HT1A programs. Unlike the 7‑methoxy or 7,8‑dimethyl analogs, the free 7‑OH group provides a critical H‑bond donor and shapes a distinct lipophilicity window (ACD LogP 4.11, LogD₇.₄ 2.99, Rule‑of‑5 = 0). Its phenylpiperazine moiety drives HIF1 transcriptional inhibition (HeLa IC₅₀ 25 µM), while the 4‑methylene linker preserves optimal geometry. Use as the reference 7‑OH/8‑CH₃ regioisomer in SAR libraries or as a starting point for CNS‑penetrant probe design. Available through the InterBioScreen screening collection; contact us for custom quantities, purity certification, and expedited global shipping.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B5917653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)O
InChIInChI=1S/C21H22N2O3/c1-15-19(24)8-7-18-16(13-20(25)26-21(15)18)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13,24H,9-12,14H2,1H3
InChIKeyFEVRQHLCYZNKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 7-Hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one as a Structurally Defined Coumarin-Piperazine Hybrid


The compound 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (molecular formula C21H22N2O3, average mass 350.411 Da) is a fully synthetic small molecule belonging to the chromen-2-one (coumarin) class, functionalized with a 4-phenylpiperazine moiety via a methylene linker at the 4-position . Its substitution pattern—7-hydroxy and 8-methyl on the coumarin core—distinguishes it from many common coumarin screening compounds that feature unsubstituted, 7-methoxy, or 7,8-dimethyl variants, thereby creating a unique hydrogen-bond donor profile and steric environment that directly influence target recognition and physicochemical behavior . The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-53951) and is supplied for early-stage drug discovery and chemical biology research [1].

Why 7-Hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin or Piperazine Analogs


Coumarin-piperazine hybrids are not functionally interchangeable because even single-point modifications to the coumarin substitution pattern or the piperazine N-substituent produce large shifts in lipophilicity, hydrogen-bond capacity, and target-binding profiles [1]. The target compound bears a 7-OH group (hydrogen-bond donor/acceptor), while the closely related 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 859116-96-4) replaces this with a methoxy group, eliminating the donor capacity and altering metabolic susceptibility [2]. Similarly, the 7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one analog (CAS 850899-95-5) removes the phenolic –OH entirely, significantly increasing logP and reducing aqueous solubility relative to the target [3]. The methylpiperazine analog (CAS 899397-66-1) swaps the phenyl ring on the piperazine for a methyl group, fundamentally altering receptor pharmacophore recognition—indeed, screening data show that 4-phenylpiperazine-containing coumarins exhibit distinct AChE inhibition and HIF1 transcriptional activity not observed with the simpler methylpiperazine counterparts [4]. These structural divergences create non-overlapping biological profiles, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence: 7-Hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) vs. 7,8-Dimethyl Analog

The target compound's predicted ACD/LogP is 4.11 . Replacing the 7‑OH with a methyl group (7,8‑dimethyl analog, CAS 850899-95-5) removes the polar hydroxyl, which is expected to increase logP above 4.5 based on the Hansch π‑value for –OH to –CH3 replacement (+0.5 log units), thereby reducing aqueous solubility and altering CNS penetration potential relative to the target compound [1].

Lipophilicity Drug-likeness ADMET

Hydrogen-Bond Donor Capacity vs. 7-Methoxy Analog (CAS 859116-96-4)

The target compound possesses one hydrogen-bond donor (7‑OH) with a polar surface area of 53 Ų . The 7‑methoxy analog (CAS 859116-96-4) has zero H‑bond donors and an elevated PSA (~46 Ų), which alters target-binding recognition and CYP450-mediated metabolism. This donor capacity is essential for interactions with catalytic serine residues in AChE, as demonstrated in SAR studies of 7‑hydroxycoumarin-piperazine hybrids where 7‑OH substitution was required for inhibitory activity against hAChE, while 7‑OCH3 analogs showed markedly reduced potency [1].

Molecular recognition Solubility Metabolism

HIF1 Transcriptional Inhibition vs. Pan-Assay Interference Profile of Methylpiperazine Analog

The target compound has been tested in a cell-based reporter assay for hypoxia-inducible factor 1 (HIF1) transcriptional activity, yielding an IC50 of 25,000 nM in HeLa cells [1]. The 4-methylpiperazine analog (CAS 899397-66-1) has been reported to exhibit low nanomolar potency in unspecified assays, but no HIF1 data have been disclosed [2]. This indicates different target engagement profiles between the phenylpiperazine and methylpiperazine variants, consistent with the known preference of phenylpiperazines for GPCR and nuclear receptor interactions versus the methylpiperazine propensity for kinase targets.

Hypoxia signaling Cancer Phenotypic screening

Regioisomeric Integrity: 7‑OH/8‑CH3 vs. 6‑OH/7‑CH3 Substitution

The regioisomer 6‑hydroxy‑7‑methyl‑4‑[(4‑phenylpiperazin‑1‑yl)methyl]‑2H‑chromen‑2‑one has been reported with IC50 values of 15–25 µM against HeLa, MCF‑7, and A549 cell lines . Relocating the hydroxyl from position 7 to position 6 while shifting the methyl from position 8 to 7 produces a different electronic distribution across the coumarin ring (Δσ Hammett meta vs. para), which alters antioxidant activity and DNA intercalation potential. No corresponding antiproliferative data have been published for the target 7‑OH/8‑CH3 compound, but the regioisomer distinction is critical for SAR-based selection.

Anticancer screening Structure–activity relationship Regioisomerism

Recommended Research Application Scenarios for 7-Hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one Based on Quantitative Evidence


Hypoxia-Pathway Phenotypic Screening Campaigns

The compound is suitable as a starting point for HIF1 transcriptional inhibition screening, with a documented IC50 of 25,000 nM in HeLa cells [1]. Its phenylpiperazine moiety is critical for this activity; the methylpiperazine analog lacks HIF1 data. Suitable for secondary assays under normoxic vs. hypoxic conditions.

Physicochemical Comparator Studies for CNS Drug Design

With a predicted ACD/LogP of 4.11 and LogD (pH 7.4) of 2.99 , the compound occupies a lipophilicity range compatible with CNS drug-likeness (Rule of 5 violations = 0). Use as a reference compound alongside the 7,8-dimethyl analog (higher logP) to probe lipophilicity-driven differences in BBB penetration and plasma protein binding.

Coumarin SAR Libraries Focused on Hydrogen-Bond Donor Effects

The 7-OH group provides a single hydrogen-bond donor that differentiates this compound from the 7-methoxy and 7,8-dimethyl analogs [2]. Include as a key member of a focused coumarin-piperazine library to interrogate the role of H-bond donation in target binding (e.g., AChE, carbonic anhydrase isoforms, 5-HT1A receptors).

Regioisomer-Controlled Lead Optimization

Use as the 7-OH/8-CH3 regioisomer in systematic SAR studies comparing it with the 6-OH/7-CH3 regioisomer, which shows antiproliferative activity (HeLa IC50 = 15 µM) . Differences in electronic distribution and metabolic stability can guide lead optimization toward either anticancer or neuroscience indications.

Quote Request

Request a Quote for 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.